molecular formula C14H11FN2O2S B2746576 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 922369-45-7

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2746576
CAS No.: 922369-45-7
M. Wt: 290.31
InChI Key: RSRXMLVUBQQHMI-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring substituted with a fluorine atom and a furan ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the acetamide group, converting it to an amine.

    Substitution: The benzothiazole ring may undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
  • N-(6-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
  • N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c1-9(18)17(8-11-3-2-6-19-11)14-16-12-5-4-10(15)7-13(12)20-14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRXMLVUBQQHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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